molecular formula C15H17F3N4O4S B14604366 7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-87-5

7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B14604366
CAS No.: 60167-87-5
M. Wt: 406.4 g/mol
InChI Key: OFLMJLXKZMYKLI-UHFFFAOYSA-N
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Description

7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound featuring a benzimidazole core substituted with heptylsulfanyl, dinitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditionsThe trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and trifluoromethylation steps to ensure better control over reaction conditions and higher yields. Additionally, the use of more environmentally friendly reagents and solvents is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Scientific Research Applications

7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially increasing its efficacy and duration of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the heptylsulfanyl, dinitro, and trifluoromethyl groups in 7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole makes it unique compared to similar compounds. These substituents contribute to its distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activities .

Properties

CAS No.

60167-87-5

Molecular Formula

C15H17F3N4O4S

Molecular Weight

406.4 g/mol

IUPAC Name

7-heptylsulfanyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C15H17F3N4O4S/c1-2-3-4-5-6-7-27-13-10(22(25)26)8-9(21(23)24)11-12(13)20-14(19-11)15(16,17)18/h8H,2-7H2,1H3,(H,19,20)

InChI Key

OFLMJLXKZMYKLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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